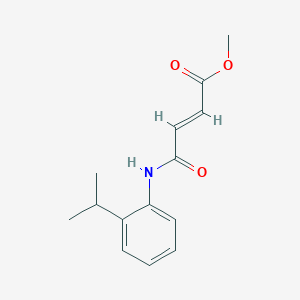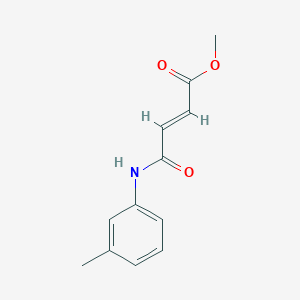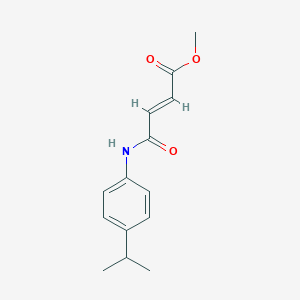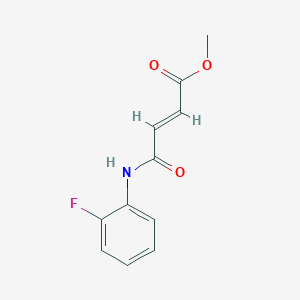![molecular formula C24H26ClN3O3 B281978 6-[[4-[4-(3-Chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281978.png)
6-[[4-[4-(3-Chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[[4-[4-(3-Chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid, also known as CP-122,721, is a compound that has been widely studied for its potential therapeutic applications.
作用机制
The exact mechanism of action of 6-[[4-[4-(3-Chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. This receptor is predominantly expressed in the mesolimbic pathway, which is involved in reward and motivation. By blocking this receptor, 6-[[4-[4-(3-Chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid may modulate dopaminergic neurotransmission and affect behavior and mood.
Biochemical and Physiological Effects
6-[[4-[4-(3-Chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward and motivation. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, 6-[[4-[4-(3-Chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid has been shown to decrease the expression of pro-inflammatory cytokines in the brain, suggesting a potential anti-inflammatory effect.
实验室实验的优点和局限性
One advantage of 6-[[4-[4-(3-Chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor compared to non-selective compounds. However, one limitation is that 6-[[4-[4-(3-Chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid has poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 6-[[4-[4-(3-Chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid. One area of interest is its potential use in the treatment of substance use disorders, particularly cocaine addiction. Another area of interest is its potential use as an adjunct therapy for the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of 6-[[4-[4-(3-Chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid and its effects on neurotransmitter systems and behavior.
合成方法
6-[[4-[4-(3-Chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid is a synthetic compound that can be prepared through a multistep process. The first step involves the synthesis of 3-chlorophenylpiperazine, which is then reacted with 4-nitrophenyl isocyanate to form the intermediate 4-(3-chlorophenyl)piperazin-1-yl)-phenylcarbamate. This intermediate is then reacted with cyclohex-3-ene-1-carboxylic acid to form 6-[[4-[4-(3-Chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid.
科学研究应用
6-[[4-[4-(3-Chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and oncology. In neuroscience, 6-[[4-[4-(3-Chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid has been shown to have anxiolytic and antidepressant effects in animal models. In psychiatry, it has been studied for its potential use in the treatment of schizophrenia and other psychotic disorders. In oncology, 6-[[4-[4-(3-Chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid has been shown to have antitumor activity in preclinical studies.
属性
分子式 |
C24H26ClN3O3 |
|---|---|
分子量 |
439.9 g/mol |
IUPAC 名称 |
6-[[4-[4-(3-chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C24H26ClN3O3/c25-17-4-3-5-20(16-17)28-14-12-27(13-15-28)19-10-8-18(9-11-19)26-23(29)21-6-1-2-7-22(21)24(30)31/h1-5,8-11,16,21-22H,6-7,12-15H2,(H,26,29)(H,30,31) |
InChI 键 |
RNFJMPQXXDPAJR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C4=CC(=CC=C4)Cl |
规范 SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281895.png)
![4-methyl-7-{2-[4-(3-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281897.png)





![Methyl 4-[(2-methylbenzyl)amino]-4-oxo-2-butenoate](/img/structure/B281907.png)

![Methyl 4-oxo-4-[(2-phenylethyl)amino]-2-butenoate](/img/structure/B281911.png)
![Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281914.png)
![Methyl 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281915.png)
![Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281917.png)
